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Alizarine Sky Blue 3FG

Cat. No.: B1179913
CAS No.: 10142-59-3
M. Wt: 682.6 g/mol
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Description

Historical Context of Anthraquinone (B42736) Dyes in Scientific Inquiry

The scientific investigation of anthraquinone dyes is deeply rooted in the history of chemistry. For centuries, natural dyes derived from plants and insects were the primary sources of color. blogspot.com Among the most important were madder root, which yields alizarin (B75676), and indigo. blogspot.comresearchgate.net These natural colorants were used in ancient India, Persia, and Egypt, with evidence of madder-dyed textiles found on Egyptian mummies. britannica.com The use of these dyes often involved complex processes, such as the Turkey red process for alizarin, which required mordants—metal oxides that bind the dye to the textile fiber. britannica.com The type of metal mordant used would alter the final color, with aluminum yielding red and iron producing violet. britannica.com

A pivotal moment in the history of synthetic chemistry occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, successfully synthesized alizarin from anthracene, a component of coal tar. blogspot.comwikipedia.org This marked the first time a natural vegetable dye was produced by purely chemical means. blogspot.com This breakthrough, patented just one day before a similar independent discovery by William Henry Perkin in England, revolutionized the dye industry. wikipedia.orgic.ac.uk The availability of inexpensive synthetic alizarin led to a rapid decline in the cultivation of the madder plant. blogspot.comic.ac.uk

This success spurred a wave of scientific inquiry into the chemical structures of other natural dyes and the synthesis of new colorants. blogspot.com The late 19th and early 20th centuries saw the development of numerous synthetic dyes, with anthraquinones forming a major class alongside azo dyes. blogspot.com The analysis of anthraquinone dyes in historical and archaeological textiles has since become a significant field of scientific study, providing insights into historical trade routes, technological advancements, and cultural practices. ucla.edumorana-rtd.com

Evolution of Research Perspectives on Alizarine-based Compounds

Research into alizarine and its derivatives has evolved significantly from its initial focus on textile dyeing to encompass a wide range of applications in biology, medicine, and materials science.

The foundational research in the 19th century centered on determining the chemical structure of alizarin (1,2-dihydroxyanthraquinone) and optimizing its synthesis from anthracene. wikipedia.orgic.ac.uk An early and notable discovery was alizarin's ability to stain the bones and teeth of animals that consumed madder root, a property first observed in 1567. britannica.comwikipedia.org This characteristic was later harnessed by 19th-century physiologists to study bone development. britannica.com

This biological staining property remains a cornerstone of modern research. Alizarin, particularly its water-soluble salt Alizarin Red S, is widely used as a vital stain in developmental biology and medical research to visualize and quantify calcium deposits in bone and other tissues. wikipedia.orgnih.gov It serves as an early-stage marker for matrix mineralization, a critical step in bone formation. wikipedia.org Recent studies have focused on refining protocols for in vivo staining with Alizarin Red S in model organisms like zebrafish to analyze skeletal development and regeneration with minimal impact on the biological processes being studied. nih.gov

Beyond its role as a biological stain, research has explored the unique chemical properties of the alizarin scaffold. The molecule's ability to chelate metal ions has been investigated for various applications. For instance, theoretical studies using density functional theory (DFT) have examined the complexation of alizarin with lanthanides like Lanthanum (La³⁺) and Neodymium (Nd³⁺), aiming to design new ligands for the selective separation of these valuable elements. researchgate.net Furthermore, researchers have synthesized novel alizarin derivatives by introducing conjugated groups to modify their optical and photovoltaic properties, with potential applications in dye-sensitized solar cells. taylorandfrancis.com

Current Research Significance and Challenges for Alizarine Sky Blue 3FG

The current research significance of alizarine compounds lies in their versatility, from established biological staining techniques to novel applications in advanced materials. The ongoing exploration of alizarin derivatives for use in electronics and environmental remediation highlights the enduring relevance of this chemical family. taylorandfrancis.comresearchgate.net However, the field faces several challenges.

A primary challenge, particularly relevant to commercial dyes like this compound, is the scarcity of specific academic data. Commercial dye formulations are often proprietary, and their exact chemical structures and properties may not be disclosed in public research, making independent academic investigation difficult.

For the broader class of anthraquinone dyes, a significant challenge is their environmental impact. The textile industry is a major consumer of synthetic dyes, and the resulting effluents can be highly colored and contain hazardous pollutants. researchgate.net The chemical stability that makes these dyes effective also makes them resistant to degradation, posing a challenge for wastewater treatment. researchgate.netmdpi.com Research is actively exploring more efficient and environmentally benign dyeing processes, including dyeing from solvent systems to reduce water consumption and pollution. mdpi.comcsir.co.za

Another challenge lies in the analysis of these dyes, especially in cultural heritage objects. Identifying specific anthraquinone dyes in ancient textiles requires highly sensitive analytical techniques due to the microscopic sample sizes, the complexity of dye mixtures extracted from natural sources, and the potential for chemical degradation over centuries. ucla.edu

Finally, while alizarin derivatives show promise in new technologies like dye-sensitized solar cells, challenges such as limited solubility in aqueous or organic solvents can hinder their practical application and processability. taylorandfrancis.commdpi.com Overcoming these hurdles through chemical modification and innovative formulation is a key focus of current research.

Compound Data

Table 1: Chemical Properties of Alizarin

PropertyValue
Chemical Formula C₁₄H₈O₄
IUPAC Name 1,2-dihydroxyanthracene-9,10-dione
Molar Mass 240.21 g/mol
Appearance Orange-red crystals or powder wikipedia.org
Melting Point 279-283 °C americanchemicalsuppliers.com
Boiling Point 430 °C wikipedia.org
Solubility in water Virtually insoluble americanchemicalsuppliers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20N2Na2O11S2 B1179913 Alizarine Sky Blue 3FG CAS No. 10142-59-3

Properties

IUPAC Name

disodium;1-amino-4-[5-[(3-carboxy-4-oxidophenyl)sulfonylmethyl]-2-methoxyanilino]-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O11S2.2Na/c1-42-22-9-6-14(13-43(37,38)15-7-8-21(32)18(11-15)29(35)36)10-19(22)31-20-12-23(44(39,40)41)26(30)25-24(20)27(33)16-4-2-3-5-17(16)28(25)34;;/h2-12,31-32H,13,30H2,1H3,(H,35,36)(H,39,40,41);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNEQVYBQJLBW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)[O-])C(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2Na2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10142-59-3
Record name Benzoic acid, 5-[[[3-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-methoxyphenyl]methyl]sulfonyl]-2-hydroxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Modification Strategies

Established Synthesis Routes for Anthraquinone (B42736) Dyes Applicable to Alizarine Sky Blue 3FG

The synthesis of complex anthraquinone dyes like this compound relies on a series of well-established reactions. The core anthraquinone skeleton is typically prepared via methods such as the Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640), followed by cyclization. For instance, the reaction of phthalic anhydride with o-dichlorobenzene can yield a dichloro-anthraquinone intermediate, which can be further functionalized. scribd.com

A crucial step in the synthesis of many blue and green anthraquinone dyes is the introduction of amino groups. This is often achieved through nucleophilic aromatic substitution reactions. A key intermediate for many acid dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which allows for the introduction of various aryl amino groups by replacing the bromine atom. researchgate.net Another common method is the Ullmann condensation reaction, where a halogenated anthraquinone (e.g., 1-chloroanthraquinone) is reacted with an amine in the presence of a copper catalyst. d-nb.info This reaction is highly versatile for creating C-N bonds, essential for building the complex structure of this compound.

Further functionalization involves sulfonation, which imparts water solubility to the dye molecule. This is typically carried out using sulfuric acid or oleum. The specific structure of this compound, "Benzoic acid, 5-[[[3-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthraquinonyl)amino]-4-methoxyphenyl]methyl]sulfonyl]-2-hydroxy-", indicates a multi-step synthesis connecting a sulfonated amino-anthraquinone moiety to a substituted benzoic acid through a sulfonylmethyl bridge.

Table 1: Key Established Reactions in Anthraquinone Dye Synthesis

Reaction Type Reactants Example Product Type Purpose in Synthesis
Friedel-Crafts Acylation Phthalic anhydride, o-Dichlorobenzene Dichlorobenzoylbenzoic acid Formation of the basic dye precursor
Ullmann Condensation 1-Chloroanthraquinone, N-phenylethylenediamine 1-(Amino-substituted)-anthraquinone Introduction of amino functional groups
Sulfonation Anthraquinone, Sulfuric Acid Anthraquinone sulfonic acid To impart water solubility

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient and environmentally benign synthetic routes for anthraquinone dyes. These novel approaches prioritize sustainability and the use of advanced chemical techniques.

The principles of green chemistry are increasingly being applied to dye synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. One prominent technique is the use of microwave irradiation, which can dramatically reduce reaction times from hours or days to mere minutes. rasayanjournal.co.in Microwave-assisted synthesis of anthraquinone derivatives has been successfully carried out in solvent-free, "dry media" conditions, offering a cleaner and more efficient alternative to traditional methods that often require high-boiling point polar solvents like DMSO or DMF. rasayanjournal.co.intsijournals.com

Another frontier is the use of synthetic biology to create microbial factories for producing natural anthraquinones and their precursors. anr.fr By engineering metabolic pathways in microorganisms such as E. coli or yeast, it is possible to produce these complex molecules from simple feedstocks, aligning with goals to reduce reliance on petrochemicals and toxic chemical processes. anr.fr Furthermore, the use of environmentally friendly dyeing media, such as supercritical carbon dioxide, is being explored for the application of novel disperse reactive dyes, which avoids the large volumes of water used in conventional dyeing. researchgate.net

While photocatalysis is extensively studied for the degradation of anthraquinone dyes dntb.gov.uascielo.org.za, these principles are also being harnessed for their synthesis. Anthraquinones themselves can act as photochemically active organic photosensitizers, capable of mediating electron transfer upon light absorption. bohrium.comresearchgate.net This property is central to developing new synthetic pathways.

Visible-light photoredox catalysis using green photosensitizers like natural chlorophyll (B73375) has been demonstrated for the efficient synthesis of complex nitrogen-containing heterocyclic compounds. acs.org Such methods, which can proceed in an air atmosphere under mild conditions, involve processes like sp³ C-H bond functionalization to form new C-C bonds, a strategy that could be adapted for the intricate assembly of dyes like this compound. acs.org Although still an emerging area for dye synthesis, these advanced oxidation techniques represent a significant shift towards more sophisticated and controlled chemical manufacturing.

Derivatization and Functionalization of this compound

The modification of the basic this compound structure is key to tailoring its properties for specific applications. This involves the strategic addition or alteration of functional groups on the anthraquinone core or its substituents.

Functionalization is a powerful tool for improving a dye's performance characteristics, such as solubility, stability, and color fastness. One approach is to introduce polyol groups (polyhydroxyl compounds) through esterification or etherification. longdom.org This modification can significantly enhance the hydrophilicity and aqueous solubility of otherwise hydrophobic anthraquinone compounds. longdom.org

Another strategy involves creating hybrid pigments. By adsorbing or chemically bonding an alizarin-type dye onto an inorganic host matrix, such as a mixed aluminum-magnesium hydroxycarbonate, its thermal stability and resistance to dissolution can be substantially improved compared to the pure dye. mdpi.com For applications in materials science, polymerizable functionalities can be introduced. For example, reacting the dye with methacrylic anhydride yields a methacrylated anthraquinone that can be co-polymerized into a polymer matrix, permanently fixing the color. beilstein-journals.org

Table 2: Effects of Functionalization on Anthraquinone Dye Properties

Functionalization Strategy Example Groups Added Resulting Property Enhancement Reference
Improving Solubility Polyols (e.g., glycerol, sorbitol) Enhanced hydrophilicity and aqueous compatibility longdom.org
Enhancing Stability Inorganic Host Matrix (e.g., mixed metal oxides) Improved thermal resistance and color stability mdpi.com

Synthesis of Analogues for Mechanistic Probing

The synthesis of a series of related dye analogues is a classic chemical strategy used to investigate structure-activity relationships and probe reaction mechanisms. By systematically altering substituents on the anthraquinone core, researchers can gain insight into how different functional groups affect the molecule's properties.

For example, various alizarin (B75676) derivatives have been synthesized to explore their potential as inhibitors of biological targets like HIV-1 reverse transcriptase. nih.govnih.gov In these studies, different substituents were introduced at various positions on the anthraquinone ring, and the resulting analogues were tested to determine their inhibitory activity. nih.gov Although the end application is biomedical, the synthetic approach of creating a library of related compounds is directly applicable to understanding the mechanisms of dyeing, color, and degradation. Similarly, alizarin derivatives have been synthesized to act as chromogenic probes for detecting metal ions, where the modification of the alizarin structure leads to specific colorimetric responses upon binding to a target ion. unam.edu.na This same principle allows for fine-tuning the chromophoric properties of dyes like this compound.

Advanced Spectroscopic Characterization and Analytical Techniques

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

No specific UV-Vis absorption spectra, spectral band assignments, electronic transitions, photophysical behavior, or fluorescence quantum yield studies for Alizarine Sky Blue 3FG were found.

Vibrational Spectroscopy (Infrared and Raman)

There is no available data on the structural elucidation of this compound using Fourier Transform Infrared (FTIR) or Raman spectroscopy. Similarly, no studies on its analysis using Surface-Enhanced Resonance Raman Spectroscopy (SERRS) could be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

No Nuclear Magnetic Resonance (NMR) spectroscopic data for the advanced structural confirmation of this compound is publicly available.

Mass Spectrometry and Chromatographic Coupling Techniques

The precise characterization of "this compound," an anthraquinone (B42736) dye, necessitates the use of advanced analytical techniques. Mass spectrometry (MS) coupled with chromatographic methods such as liquid chromatography (LC) and gas chromatography (GC) provides a powerful platform for elucidating its chemical structure, assessing its purity, and identifying any degradation products or volatile derivatives. While specific research literature exclusively detailing the analysis of this compound is not extensively available, the established methodologies for the analysis of other anthraquinone dyes are directly applicable and provide a clear framework for its characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Degradation Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. researchgate.net This combination is ideal for determining the purity of the dye and for identifying and quantifying any non-volatile impurities or degradation products that may be present. researchgate.netnih.gov

In a typical LC-MS analysis of an anthraquinone dye, a reversed-phase HPLC column is often employed. nih.gov The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a range of polarities. researchgate.net

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), which provides crucial information about the molecular weight of the parent dye and any related substances. researchgate.netnih.gov

The mass spectrometer can be operated in various modes to gather more detailed information. Full-scan mode provides a broad overview of all the ions present in the sample, which is useful for initial screening. For more targeted and sensitive analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used. nih.gov In MRM, a specific precursor ion (e.g., the molecular ion of an expected impurity) is selected and fragmented, and then a specific fragment ion is monitored. This highly selective and sensitive technique is particularly valuable for detecting trace-level impurities and degradation products in the complex matrix of a dyed product. nih.gov

The degradation of anthraquinone dyes can occur through various mechanisms, including oxidation. nih.gov LC-MS is a key tool for identifying the resulting degradation products. For instance, studies on other blue anthraquinone dyes have shown that degradation can lead to the formation of smaller aromatic compounds, such as phthalic acids. nih.gov The identification of such compounds provides insight into the degradation pathways and the stability of the dye.

Table 1: Representative LC-MS Parameters for Analysis of Anthraquinone Dyes

ParameterTypical SettingPurpose
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm)Separation of the dye from impurities based on polarity.
Mobile Phase AWater with 0.1% formic acid or 10mM ammonium acetateAqueous component of the mobile phase.
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acidOrganic component of the mobile phase.
GradientLinear gradient from low to high %BTo elute compounds with a wide range of polarities.
Flow Rate0.2 - 0.5 mL/minTo ensure optimal separation and ionization.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive or negative modeTo generate ions from the separated compounds.
Scan ModeFull Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)For general screening or targeted, sensitive detection.
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Ion TrapTo separate ions based on their mass-to-charge ratio.

This table presents typical parameters and is not based on specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. core.ac.uk While anthraquinone dyes themselves are generally non-volatile due to their large molecular structure and polar functional groups, GC-MS can be employed for the characterization of any volatile impurities or degradation products. oup.com Furthermore, derivatization techniques can be used to convert the non-volatile dye molecules into more volatile forms suitable for GC-MS analysis. researchgate.net

For the analysis of volatile compounds, a sample extract would be injected into the GC, where it is vaporized. The gaseous components are then separated based on their boiling points and interaction with the stationary phase of the GC column. A non-polar or a mid-polar capillary column is typically used for this purpose. oup.com

A significant application of GC-MS in the context of anthraquinone dyes is the identification of volatile degradation products. For example, the ozonation of anthraquinone dyes can lead to the formation of smaller, more volatile organic compounds. nih.gov GC-MS analysis of the reaction mixture after such a process can help in elucidating the degradation mechanism.

When analyzing the dye itself or its non-volatile derivatives, a derivatization step is necessary. researchgate.net This involves a chemical reaction to convert polar functional groups (like hydroxyl or amino groups) into less polar and more volatile derivatives. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. oup.com The resulting trimethylsilyl (B98337) or acetyl derivatives are more amenable to GC separation.

Once separated by the GC, the compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which can be compared against spectral libraries (like the NIST library) for confident identification of the compound. nist.gov

Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized Anthraquinones

ParameterTypical SettingPurpose
Derivatization
ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)To increase the volatility of the dye for GC analysis.
Gas Chromatography
ColumnNon-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm)Separation of volatile derivatives.
Carrier GasHelium or HydrogenTo carry the sample through the column.
Temperature ProgramRamped from a low to a high temperature (e.g., 100°C to 300°C)To separate compounds with different boiling points.
Mass Spectrometry
Ionization SourceElectron Ionization (EI) at 70 eVTo generate characteristic fragment ions.
Scan ModeFull ScanTo obtain a complete mass spectrum for library matching.
Mass AnalyzerQuadrupole or Ion TrapTo separate fragment ions.

This table presents illustrative parameters for the analysis of derivatized anthraquinones and is not based on specific analysis of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental electronic properties of molecules. These approaches solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy levels within a molecule.

The electronic structure of a dye molecule is intrinsically linked to its color, stability, and chemical reactivity. DFT is a widely used computational method that can accurately predict the geometric and electronic structures of organic molecules, including complex dyes. For a molecule like Alizarine Sky Blue 3FG, which belongs to the anthraquinone (B42736) class of dyes, DFT calculations can reveal crucial information about the distribution of electrons within the molecule's π-system.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and, consequently, its color. A smaller HOMO-LUMO gap generally corresponds to absorption of longer wavelengths of light, resulting in a more reddish or bluish color.

Computational studies on substituted anthraquinones have demonstrated that the nature and position of substituent groups significantly impact the HOMO and LUMO energy levels. For this compound, the presence of specific substituent groups on the anthraquinone core would be expected to modulate the electron density and alter the HOMO-LUMO gap. DFT calculations can precisely quantify these effects, providing a theoretical basis for understanding the dye's characteristic blue color.

Reactivity indicators, such as electrostatic potential maps and frontier molecular orbital densities, can also be derived from DFT calculations. These indicators can predict the most likely sites for electrophilic or nucleophilic attack, offering insights into the dye's chemical behavior and potential degradation pathways.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Anthraquinones

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,4-diaminoanthraquinone-5.58-3.212.37
1,5-diaminoanthraquinone-5.72-3.152.57
1,8-diaminoanthraquinone-5.69-3.122.57
1,4,5,8-tetraaminoanthraquinone-5.23-3.251.98

Note: This table presents illustrative data from computational studies on related anthraquinone dyes to demonstrate the type of information that can be obtained for this compound. The values are representative and will vary depending on the specific functional and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that is used to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum of a dye. This allows for a direct comparison with experimental data and aids in the assignment of absorption bands to specific electronic transitions.

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax), which is the primary determinant of its color. researchgate.netresearchgate.net Furthermore, these calculations can provide information about the oscillator strength of each transition, which is related to the intensity of the absorption band. By systematically studying the effects of different substituents on the calculated spectrum, researchers can gain a deeper understanding of the structure-property relationships that govern the color of anthraquinone dyes.

In addition to absorption spectra, other photophysical properties, such as fluorescence and phosphorescence, can be investigated using computational methods. While these properties may be less central to the primary function of a dye, they can be important in certain applications. Computational models can help to predict the energies of excited states and the probabilities of radiative and non-radiative decay pathways, providing a comprehensive picture of the molecule's interaction with light.

Table 2: Comparison of Experimental and TD-DFT Calculated λmax for Anthraquinone Dyes

DyeExperimental λmax (nm)Calculated λmax (nm)
1-aminoanthraquinone485472
1,4-diaminoanthraquinone580565
1,5-diaminoanthraquinone500490
1,8-diaminoanthraquinone510502

Note: This table includes representative data from published studies on anthraquinone dyes to illustrate the accuracy of TD-DFT in predicting spectroscopic properties. The specific computational details, such as the choice of functional and basis set, can influence the accuracy of the results.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a substrate. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes over time.

The behavior of a dye molecule in solution is influenced by its interactions with the surrounding solvent molecules. MD simulations can be used to study the solvation of this compound, providing insights into the structure of the solvent shell around the dye molecule and the nature of the dye-solvent interactions. This information is crucial for understanding the solubility of the dye and how the solvent might affect its spectroscopic properties.

Dye molecules are often not rigid structures and can exhibit a range of conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for dyes with flexible side chains, as the conformation of the molecule can influence its color and binding properties.

A key aspect of a dye's function is its ability to bind to a substrate, such as a textile fiber or a polymer matrix. MD simulations can be used to model the interactions between this compound and various substrates at the atomic level. By calculating the binding energy and analyzing the intermolecular forces (such as van der Waals interactions, hydrogen bonds, and electrostatic interactions), MD simulations can provide a detailed picture of the binding process.

These simulations can help to understand the factors that determine the affinity and fastness of the dye for a particular substrate. For example, by simulating the interaction of the dye with different types of fibers, it is possible to predict which fibers will be most effectively colored by this compound. This information can be invaluable for the rational design of new dyeing processes and for optimizing the performance of existing ones. The aggregation behavior of dye molecules in solution, which can impact their application properties, can also be investigated using molecular dynamics simulations. nih.govresearchgate.nettandfonline.com

Computational Studies of Reaction Mechanisms

Computational chemistry can also be used to investigate the chemical reactions that a dye molecule might undergo, such as fading or degradation. By mapping out the potential energy surface for a particular reaction, it is possible to identify the transition states and calculate the activation energies. This information can be used to predict the reaction rates and to understand the mechanisms by which the dye degrades.

For this compound, computational studies could be used to investigate its stability to light, heat, and chemical agents. For example, by studying the mechanism of photodegradation, it may be possible to identify strategies for improving the lightfastness of the dye. Similarly, by understanding the mechanisms of reaction with common chemical treatments, it may be possible to develop more robust dyeing procedures.

Mechanistic Pathways of Synthesis and Degradation of this compound

Synthesis Pathway:

The synthesis of this compound is a multi-step process culminating in the condensation of two key intermediates: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (also known as bromamine (B89241) acid) and 2-Hydroxy-5-(3-amino-4-methoxybenzylsulfonyl)benzoic acid. The final step of this synthesis is a nucleophilic aromatic substitution, specifically an Ullmann condensation reaction.

In this proposed mechanism, the amino group of 2-Hydroxy-5-(3-amino-4-methoxybenzylsulfonyl)benzoic acid acts as the nucleophile, attacking the carbon atom bonded to the bromine atom on the anthraquinone ring of bromamine acid. This reaction is typically catalyzed by a copper(I) salt, which facilitates the displacement of the bromide ion. The reaction proceeds through a series of oxidative addition and reductive elimination steps involving the copper catalyst. The presence of a base is also crucial to deprotonate the amino group, thereby increasing its nucleophilicity.

Degradation Pathway:

The degradation of complex organic dyes like this compound is a critical area of environmental research. Due to the stable, fused aromatic ring structure of the anthraquinone core, this dye is resistant to natural degradation processes. Advanced Oxidation Processes (AOPs) are considered effective for the breakdown of such recalcitrant molecules. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can initiate the degradation cascade.

Computational studies on the degradation of other anthraquinone dyes suggest that the initial attack by a hydroxyl radical is a key step. This can occur at several positions on the molecule, including the anthraquinone core, the amino groups, or the phenyl ring of the substituent. The addition of •OH to an aromatic ring leads to the formation of a hydroxycyclohexadienyl radical, which can then undergo further reactions, including ring-opening.

A plausible degradation pathway for this compound, inferred from studies on similar compounds, would involve:

Hydroxyl Radical Attack: Initial attack of •OH on the electron-rich aromatic rings.

Ring Opening: Subsequent reactions leading to the cleavage of the aromatic rings of the anthraquinone nucleus.

Fragmentation: Breakdown of the molecule into smaller, more biodegradable organic acids, and eventually mineralization to CO2, H2O, and inorganic salts.

Bacterial degradation has also been investigated for components of such dyes. For instance, the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas species has been shown to proceed via the formation of phthalic acid and other smaller aromatic compounds nih.gov. This suggests that microbial processes could also contribute to the breakdown of this compound, likely following initial fragmentation by AOPs.

Process Key Intermediates/Products Computational Approach
SynthesisCopper-amine complexes, Cu(III) intermediatesDensity Functional Theory (DFT)
DegradationHydroxycyclohexadienyl radicals, Phthalic acidDFT, Molecular Dynamics (MD)

Proton Transfer and Acid-Base Equilibria Modeling

The structure of this compound contains multiple functional groups that can participate in proton transfer and acid-base equilibria. These include the sulfonic acid group, the carboxylic acid group, the phenolic hydroxyl group, and the amino groups. The protonation state of these groups will significantly influence the solubility, color, and interaction of the dye with other molecules.

Proton Transfer:

Intramolecular proton transfer is a potential phenomenon in molecules with appropriately positioned proton donor and acceptor groups. In this compound, the proximity of the amino group at the 1-position and the carbonyl group at the 9-position of the anthraquinone core could facilitate the formation of an intramolecular hydrogen bond.

Computational studies, such as DFT, can be employed to investigate the potential energy surface of proton transfer. For a related compound, 1-aminoanthraquinone, theoretical studies have explored the possibility of excited-state intramolecular proton transfer (ESIPT). However, some research suggests that for simple aminoanthraquinones, the energy barrier for proton transfer in the excited state is relatively high, making this process less likely than other deactivation pathways mdpi.com. A computational analysis of the proton reaction path in other substituted anthraquinones has also indicated that proton transfer is not a preferential phenomenon nih.gov. Given the complex structure of this compound, a dedicated computational study would be necessary to definitively determine the favorability of intramolecular proton transfer.

Acid-Base Equilibria:

The multiple ionizable groups in this compound lead to a complex set of acid-base equilibria. The pKa values of these groups determine the predominant species at a given pH. Computational methods can be used to predict these pKa values.

A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model to account for the effect of the solvent. DFT calculations combined with a polarizable continuum model (PCM) are frequently used for this purpose.

The expected order of acidity for the ionizable protons in this compound is:

Sulfonic acid group (-SO3H): Strongly acidic.

Carboxylic acid group (-COOH): Moderately acidic.

Phenolic hydroxyl group (-OH): Weakly acidic.

Amino groups (-NH- and -NH2): The nitrogen atoms are basic and can be protonated in acidic conditions.

The table below provides a qualitative overview of the expected protonation states at different pH ranges.

pH Range Predominant Species Charge Key Deprotonated/Protonated Groups
Strongly Acidic (pH < 2)Neutral or CationicAll groups protonated
Moderately Acidic (pH 2-5)AnionicSulfonic and Carboxylic groups deprotonated
Neutral (pH ~7)DianionicSulfonic, Carboxylic, and Phenolic groups deprotonated
Basic (pH > 9)Trianionic or higherAll acidic groups deprotonated

Understanding these equilibria is crucial for predicting the dye's behavior in different chemical environments, such as in dyeing processes or during environmental fate and transport.

Advanced Analytical Applications in Chemical and Environmental Systems

Development of Chemosensors and Probes Utilizing Alizarine Sky Blue 3FG

Chemosensors are molecules designed to signal the presence of a specific chemical substance (analyte) through a detectable change, such as color or fluorescence. vdoc.pub While the broader class of alizarin (B75676) dyes has been explored for these purposes, specific data on this compound is limited.

Detection of Metal Ions and Anions (e.g., Lanthanides, Fluoride)

This compound, also sold under the name Alizarin Astrol, has been noted for its general application in analytical chemistry for the detection of metal ions. chemimpex.com The mechanism typically involves the dye molecule acting as a ligand, where its functional groups can bind to a metal ion, leading to a change in its light-absorbing properties and thus a color change. However, specific research detailing the use of this compound as a selective chemosensor for lanthanide series metals or for specific anions like fluoride (B91410) is not presently available in scientific literature. Consequently, data on its binding affinity, selectivity, and detection limits for these ions is not documented.

pH Sensing Mechanisms and Applications

Some anthraquinone (B42736) dyes can function as pH indicators because their molecular structure, and therefore their color, changes with the pH of the surrounding medium. While this compound is mentioned as having unique chemical properties that could suggest potential for sensor development, no specific studies or documented applications of this compound as a pH sensor were identified. chemimpex.com Research into its pKa value, color transition range, and response time in pH sensing applications has not been published.

Environmental Monitoring and Remediation Technologies

The treatment of wastewater containing synthetic dyes is a significant area of environmental research. Studies often focus on processes that can break down or remove these complex organic molecules. However, research into the remediation of this compound is not found in the available literature. The following subsections describe common technologies applied to other dyes, but specific kinetic and efficiency data for this compound are unavailable.

Advanced Oxidation Processes for Dye Degradation in Aqueous Solutions

Adsorption Studies for Dye Removal from Contaminated Water

Adsorption is a common method for removing dyes from wastewater, where the dye molecules adhere to the surface of an adsorbent material. Many materials, such as activated carbon, clays, and various nanomaterials, are tested for their efficacy in adsorbing different types of dyes. This analysis typically involves creating adsorption isotherms (e.g., Langmuir, Freundlich models) to quantify the adsorbent's capacity. Despite the prevalence of such studies for other colorants, specific research on the removal of this compound from water using adsorption techniques, including data on adsorbent capacity or optimal conditions (pH, contact time), is not available.

Photo-Catalytic Degradation Kinetics and Mechanisms

Photo-catalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst (like Titanium Dioxide, TiO₂, or Zinc Oxide, ZnO) and a light source (often UV) to generate reactive oxygen species that break down pollutants. Kinetic studies determine the rate of this degradation, often following pseudo-first-order or pseudo-second-order models. There are currently no available studies that investigate the photo-catalytic degradation of this compound. Therefore, information on its degradation kinetics, the mechanism of breakdown, and the influence of operational parameters such as catalyst loading or pH is not documented.

Material Science Integration for Functional Devices

The integration of this compound, chemically identified as C.I. Mordant Blue 14 and also known by the synonym Celestine Blue, into material science has led to the development of advanced functional devices. Its unique chemical structure and properties as an oxazine (B8389632) dye allow it to be incorporated into various platforms, leading to innovative applications in sensor technology and functional coatings.

Fabrication of Dye-Incorporated Sensor Platforms

The electroactive and fluorescent properties of this compound (Celestine Blue) make it a valuable component in the fabrication of novel sensor platforms. Researchers have successfully incorporated this dye into various materials to create sensitive and selective sensors for a range of analytes.

One notable application is in the development of biosensors. Celestine Blue has been identified as an electroactive indicator in DNA biosensors chemsrc.com. Its ability to interact with biomolecules and produce a measurable electrical signal forms the basis of these sensing devices. Furthermore, its role extends to the fabrication of nanocomposite materials for sensors. For instance, it has been used as a capping agent and dispersant in the creation of spinel decorated carbon nanotubes (CNTs) chemsrc.com. In this capacity, the dye not only prevents the agglomeration of nanoparticles but also enhances their performance in the final sensor assembly.

The development of electrochemical sensors has also benefited from the properties of this compound. A disposable voltammetric sensor for the detection of Celestine Blue B itself has been fabricated using a simple pencil graphite (B72142) electrode . This demonstrates the potential for creating low-cost and accessible analytical tools. The sensor exhibited a notable limit of detection, highlighting its sensitivity .

Moreover, the fluorescent capabilities of this dye have been harnessed to create "turn-on" fluorescent probes. A probe based on Celestine Blue B was developed for the highly selective and sensitive detection of hypochlorous acid in living cells, with a detection limit in the nanomolar range . This application is significant for monitoring reactive oxygen species in biological systems.

Interactive Table: Applications of this compound in Sensor Platforms

Application Area Sensor Type Role of this compound Key Findings Reference(s)
DNA Biosensing Electrochemical Electroactive Indicator Enables detection of DNA through electrical signals. chemsrc.com
Nanocomposite Sensors Electrochemical Capping Agent, Dispersant Facilitates the fabrication of spinel decorated CNTs. chemsrc.com
Environmental Monitoring Voltammetric Analyte Development of a disposable sensor for its own detection.
Cellular Imaging Fluorescent Probe Fluorophore Selective and sensitive "turn-on" detection of hypochlorous acid.

Development of Functional Coatings and Films

While direct research on functional coatings explicitly using the name "this compound" is limited, the properties of C.I. Mordant Blue 14 and the broader class of mordant dyes suggest their utility in this area. Functional coatings are thin layers applied to surfaces to impart specific properties, such as hydrophobicity, conductivity, or antimicrobial activity.

The ability of Celestine Blue to act as a dispersant and capping agent in the formation of nanoparticle-decorated materials is directly relevant to the development of functional coatings chemsrc.com. By ensuring a uniform distribution of nanoparticles within a polymer matrix, the dye contributes to the creation of coatings with enhanced and consistent properties. Such coatings could find applications in areas like catalysis or advanced electronics.

General studies on photopolymerized coatings have demonstrated the use of various mordant dyes in the formulation of nanopigments mdpi.com. These nanopigments are then incorporated into polymer films to create colored and functional coatings. This approach allows for a wide range of colors and can improve properties like colorfastness mdpi.com. The principles from this research can be extrapolated to the use of this compound for similar purposes. The incorporation of such dyes into coatings can provide not only aesthetic value but also specific functionalities derived from the dye's chemical structure.

Chromatographic and Electrophoretic Detection Reagents

This compound (Celestine Blue) serves as a valuable reagent in various detection and staining techniques, particularly as a substitute for traditional dyes in biological and analytical contexts. Its primary application in this domain is as a histological stain, which is a form of chemical detection used to visualize cellular components.

Celestine Blue is widely recognized as a substitute for hematoxylin (B73222) in routine histological staining procedures, such as the Hematoxylin and Eosin (H&E) stain biognost.comresearchgate.net. It is used in combination with an iron-aluminum complex to stain cell nuclei a dark blue color biognost.com. A key advantage of Celestine Blue in this application is its stability in acidic solutions, which makes it more resilient than standard hematoxylin solutions biognost.com. This property ensures consistent and reliable staining results. The dye has also been used in a staining procedure for tissues embedded in Lowicryl K4M, demonstrating its versatility across different sample preparation methods chemsrc.com.

The mechanism of staining involves the formation of a dye-metal complex that then binds to anionic substrates within the cell, most notably the nucleic acids in the nucleus researchgate.netdayglo.in. This is characteristic of mordant dyes, which require a metal ion to bind effectively to the substrate dayglo.in.

While direct applications as a tracking dye in routine gel electrophoresis are not prominently documented for this compound, the use of other dyes, including food-grade dyes, as alternatives to traditional tracking dyes like bromophenol blue has been explored researchgate.net. Furthermore, related mordant dyes, such as Azorubin (also known as Mordant Blue 79), have been used for staining in hematological and histological applications in the context of electrophoresis, suggesting a potential for this class of dyes in electrophoretic techniques serva.de.

Interactive Table: Properties of this compound as a Detection Reagent

Property Description Application Reference(s)
Chemical Class Oxazine Dye, Mordant Dye Forms stable complexes with metal ions for staining. dayglo.inworlddyevariety.com
Color Change Forms a blue-purple precipitate with sodium hydroxide (B78521) in aqueous solution. Qualitative detection. worlddyevariety.com
Solubility Soluble in water (red-light purple), slightly soluble in ethanol (B145695) (blue). Preparation of staining solutions. worlddyevariety.com
Staining Target Cell Nuclei, Nucleic Acids Histological and cytological staining. biognost.comresearchgate.net
Staining Mechanism Forms a cationic iron-dye complex that binds to anionic substrates. Nuclear staining in H&E procedures. researchgate.net

Mechanistic Investigations of Compound Substrate Interactions

Molecular Recognition and Binding Modes

Molecular recognition between Alizarine-type dyes and substrates is primarily driven by a combination of electrostatic forces, hydrogen bonding, and, where applicable, coordination with metal centers. The specific arrangement of hydroxyl and carbonyl groups on the anthraquinone (B42736) scaffold dictates the primary binding interactions.

Electrostatic interactions and hydrogen bonding are fundamental to the binding of Alizarin (B75676) compounds to substrates. The hydroxyl groups on the Alizarin core can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. These interactions are critical in the binding to organic substrates like proteins and polymers.

Theoretical studies on related Alizarin compounds, such as Alizarin Red S, have shown that electrostatic interactions are a major driving force for adsorption onto surfaces like carbon nanotubes. scispace.comufrgs.br The interaction is often pH-dependent, as the protonation state of the hydroxyl groups significantly influences the molecule's charge distribution. ufrgs.br The potential for hydrogen bonding is quantified by the number of groups capable of forming these bonds, which contributes significantly to the binding affinity. researchgate.net In many cases, the combination of weak hydrogen bonds and van der Waals forces helps to stabilize the resulting complex. researchgate.net

Computational models, such as Density Functional Theory (DFT), are often employed to analyze these interactions. For instance, in the interaction of Alizarin with metal ions, the analysis can reveal the dominance of electrostatic interactions and the presence of weak hydrogen bonds that stabilize the complex. researchgate.net

Table 1: Illustrative Hydrogen Bonding Parameters for Alizarin Analogs (Note: Specific data for Alizarine Sky Blue 3FG is not available. This table is based on general characteristics of Alizarin-type dyes.)

Interaction TypePotential Donor GroupsPotential Acceptor GroupsEstimated Contribution to Binding
Hydrogen BondingHydroxyl (-OH) groupsCarbonyl (=O) groups, Sulfonate (-SO3H) groupsSignificant
ElectrostaticIonized hydroxyl/sulfonate groupsCharged substrate sitesHigh

A defining characteristic of many Alizarin dyes is their ability to act as chelating agents, forming stable complexes with metal ions. ebsco.com This process involves the formation of a ring structure between the dye and the metal, significantly enhancing the stability of the complex. ebsco.com The 1,2-dihydroxy substitution pattern on the anthraquinone ring of Alizarin is particularly effective for chelating a wide range of metal ions. researchgate.netbritannica.com

The coordination can involve the deprotonated hydroxyl groups and one of the adjacent carbonyl oxygens, creating a five or six-membered chelate ring. bccampus.ca This chelation is a fundamental aspect of coordination chemistry, where the Alizarin molecule acts as a bidentate or polydentate ligand. ebsco.combccampus.ca The formation of these metal complexes is often accompanied by a distinct color change, a property utilized in analytical chemistry for the detection of metal ions. researchgate.net

Studies on Alizarin and its derivatives have detailed their complexation with various metals, including lanthanides, where the oxygen atoms of the hydroxyl and keto groups are the primary donor atoms. researchgate.net The resulting coordination compounds exhibit unique spectroscopic and chemical properties. britannica.com

Table 2: Typical Coordination Behavior of Alizarin Analogs with Metal Ions (Note: Specific data for this compound is not available. This table illustrates general principles.)

Metal IonCoordination NumberTypical GeometryBonding Nature
Al(III)6OctahedralCovalent/Ionic
Cu(II)4 or 6Square Planar/OctahedralCovalent/Ionic
Fe(III)6OctahedralCovalent/Ionic
La(III)VariableVariablePredominantly Ionic

Kinetics and Thermodynamics of Complex Formation

The formation of complexes between Alizarine dyes and substrates can be characterized by its kinetics (the rate of formation) and thermodynamics (the stability of the final complex). researchgate.net Thermodynamic stability provides insight into the extent of complex formation at equilibrium, while kinetic stability refers to the speed at which this equilibrium is reached. researchgate.net

For related compounds like Alizarin Red S, adsorption studies have been conducted to determine the kinetics and thermodynamics of their interaction with various materials. For instance, the adsorption of Alizarin Red S onto Dalbergia sissoo leaf powder and its magnetic nanocomposite was found to follow pseudo-second-order kinetics. frontiersin.org Thermodynamic analysis of this system revealed that the adsorption was an exothermic process. frontiersin.org Similarly, the study of copper-oxygen complex formation highlights how thermodynamic and kinetic studies are crucial for understanding the reaction pathways. nih.gov

Table 3: Illustrative Kinetic and Thermodynamic Parameters for Alizarin Analog-Substrate Interactions (Note: Data is for Alizarin Red S with specific adsorbents and serves as an example of the types of parameters determined in such studies.)

SystemKinetic ModelRate Constant (k)Thermodynamic Parameters
Alizarin Red S - DS Leaf PowderPseudo-second-order2.53 x 10⁻² g mg⁻¹ min⁻¹ frontiersin.orgΔH = -9.85 kJ/mol frontiersin.org
Alizarin Red S - DSMNCPseudo-second-order4.64 x 10⁻² g mg⁻¹ min⁻¹ frontiersin.orgΔH = -10.47 kJ/mol frontiersin.org

Influence of Solution Chemistry on Interaction Dynamics

The chemical environment, particularly pH, ionic strength, and solvent composition, plays a critical role in modulating the interactions between Alizarine dyes and their substrates.

For example, in the adsorption of Alizarin Red S onto carbon nanotubes, the optimal pH for removal was found to be 2.0. scispace.comufrgs.br At this low pH, the surface of the carbon nanotubes is positively charged, leading to strong electrostatic attraction with the anionic dye. scispace.comufrgs.br As the pH increases, the surface charge of the adsorbent may become negative, leading to electrostatic repulsion and a decrease in binding affinity. scispace.com Similarly, the speciation of metal ions in solution is highly pH-dependent, which in turn affects their complexation with Alizarin. core.ac.uk

The ionic strength of the solution can influence electrostatic interactions. An increase in ionic strength can lead to a screening of the electrostatic attraction or repulsion between the dye and the substrate, which can either increase or decrease the binding affinity depending on the nature of the primary interaction. researchgate.net For hydrophobic interactions, an increase in ionic strength can enhance the binding. researchgate.net

The nature of the solvent also has a profound effect on the interaction dynamics. The solubility of the dye and the conformation of the substrate can be altered by the solvent composition. fda.gov In mixed solvent systems, preferential solvation of the dye or the substrate can either promote or inhibit their interaction. For instance, the use of methanol (B129727) in extraction procedures for dyes highlights the importance of solvent choice in modulating dye-substrate interactions. fda.gov

Table 4: Summary of Solution Chemistry Effects on Alizarin Analog Interactions (Note: This table provides a qualitative summary based on general principles observed for related dyes.)

ParameterEffect on Alizarine DyeEffect on SubstrateOverall Impact on Interaction
Increasing pH Deprotonation of hydroxyl groups, increased negative charge.Alteration of surface charge, potential deprotonation of functional groups.Can increase or decrease binding depending on electrostatic nature of the interaction.
Increasing Ionic Strength Shielding of electrostatic charges.Compression of the electrical double layer, shielding of surface charges.Can decrease electrostatic interactions or enhance hydrophobic interactions. researchgate.net
Solvent Polarity Affects solubility and aggregation.Can cause swelling or conformational changes in polymeric substrates.Significant impact on binding affinity and kinetics.

Future Directions and Interdisciplinary Research Frontiers

Integration with Nanotechnology for Enhanced Analytical Performance

The convergence of nanotechnology and analytical chemistry offers exciting prospects for Alizarine Sky Blue 3FG. The integration of this dye with various nanomaterials is anticipated to significantly enhance its analytical performance, leading to the development of highly sensitive and selective sensors.

Research Focus:

Surface-Enhanced Raman Scattering (SERS): The conjugation of this compound with plasmonic nanoparticles, such as gold or silver, is a promising avenue for amplifying its Raman signal. This SERS effect can enable the detection of trace amounts of the dye, a principle that can be harnessed for developing sensitive analytical methods. rsc.orgresearchgate.net For instance, studies on other anthraquinone (B42736) dyes like alizarin (B75676) have demonstrated the feasibility of using SERS for their detection in various matrices. researchgate.net The specific functional groups of this compound, including its sulfonic acid and amino groups, could facilitate strong and stable interactions with nanoparticle surfaces, making it an ideal candidate for SERS-based applications.

Fluorescence Quenching and Enhancement: The interaction of this compound with quantum dots or other fluorescent nanoparticles could lead to novel sensing platforms based on fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET). researchgate.netnih.gov The inherent fluorescence of the dye could be either quenched or enhanced upon binding to a target analyte in the presence of nanoparticles, providing a measurable signal for detection. researchgate.net The large surface area and unique optical properties of nanomaterials can significantly improve the sensitivity and selectivity of such sensors. researchgate.net

Nanoparticle-Based Drug Delivery: While beyond the immediate scope of analytical applications, the principles of conjugating molecules like this compound to nanoparticles are relevant to targeted drug delivery research. The functional groups on the dye could be used to attach it to nanocarriers, potentially for theranostic applications where the dye acts as both a therapeutic agent and an imaging probe. mdpi.com

Potential Impact:

The development of this compound-nanoparticle conjugates could lead to next-generation sensors for environmental monitoring, biomedical diagnostics, and quality control in various industries. The enhanced sensitivity and selectivity afforded by nanotechnology would allow for the detection of analytes at previously unattainable concentrations.

High-Throughput Screening and Automation in Analytical Systems

High-throughput screening (HTS) methodologies are essential in modern drug discovery and materials science for rapidly evaluating large libraries of compounds. google.com The unique spectral properties of this compound make it a potential candidate for integration into HTS platforms.

Research Focus:

Fluorescent Probes in HTS: The fluorescence of this compound could be exploited in HTS assays. google.com For example, its fluorescence might change upon interaction with a specific biological target or in response to a particular chemical environment, providing a signal that can be rapidly measured in a microplate format. google.com The development of assays where the dye's fluorescence is modulated by the activity of an enzyme or the binding to a receptor is a key area of future research. google.com

Automated Synthesis and Screening: The principles of automated synthesis, often coupled with HTS, could be applied to create and evaluate libraries of this compound analogues. google.com This would involve the development of robotic systems that can perform the chemical reactions required to modify the dye's structure and then immediately screen the resulting compounds for desired properties. This approach would significantly accelerate the discovery of new dyes with optimized characteristics.

Labeling for Cellular Imaging: The ability of some anthraquinone dyes to stain specific cellular compartments opens up possibilities for using this compound in high-content screening (HCS), a type of HTS that involves automated microscopy. researchgate.net Future research could focus on modifying the structure of this compound to target specific organelles, allowing for the visualization and quantification of cellular changes in response to various stimuli.

Potential Impact:

The integration of this compound into HTS and automated systems could dramatically accelerate research in various fields. It would enable the rapid identification of new drug candidates, the discovery of novel materials with specific properties, and a deeper understanding of complex biological processes.

Advanced In Situ Spectroscopic Monitoring of Chemical Processes

The ability to monitor chemical reactions in real-time is crucial for process optimization, quality control, and understanding reaction mechanisms. The distinct color and spectroscopic properties of this compound make it a promising candidate for use in advanced in situ spectroscopic monitoring. rsc.org

Research Focus:

Real-Time Reaction Monitoring: The change in the UV-Vis absorption or fluorescence spectrum of this compound during a chemical reaction can be used to monitor the progress of the reaction in real-time. rsc.orgsyr.edu This could be particularly useful in industrial processes where the dye is used, such as in the textile industry, to ensure consistent product quality and optimize reaction conditions. iaea.org For example, in situ fiber-optic spectroscopy could be employed to track the uptake of the dye by fabrics during the dyeing process. acs.org

Sensing in Complex Matrices: The development of analytical methods that allow for the in situ detection of this compound in complex matrices, such as environmental samples or biological tissues, is an important area of future research. researchgate.net Techniques like SERS are particularly well-suited for this purpose, as they can provide a high degree of selectivity and sensitivity even in the presence of interfering substances. researchgate.net

Process Analytical Technology (PAT): The use of this compound as a PAT tool could enable the continuous monitoring and control of manufacturing processes. rsc.org By integrating spectroscopic sensors that can detect the dye into production lines, it would be possible to make real-time adjustments to process parameters, leading to improved efficiency and reduced waste.

Potential Impact:

The application of this compound in advanced in situ spectroscopic monitoring has the potential to revolutionize process control in a variety of industries. It would enable a shift from traditional, off-line quality control methods to a more dynamic and efficient real-time approach.

Development of Sustainable Synthesis and Application Methodologies

The chemical industry is under increasing pressure to adopt more sustainable practices. For this compound, future research will undoubtedly focus on developing greener synthesis routes and more environmentally friendly application methods. globalscientificjournal.com

Research Focus:

Greener Synthesis Pathways: Traditional dye synthesis often involves harsh reaction conditions and the use of toxic reagents and solvents. Future research will aim to develop alternative synthesis methods for this compound that are more environmentally benign. mdpi.com This could include the use of biocatalysts, such as enzymes, to carry out specific chemical transformations, or the use of greener solvents, such as supercritical fluids or ionic liquids. researchgate.net

Bio-based Feedstocks: The possibility of producing the precursor molecules for this compound from renewable resources is an exciting long-term goal. mdpi.com This could involve the use of metabolic engineering to program microorganisms to produce the necessary chemical building blocks from biomass. europa.eu

Sustainable Dyeing Processes: In the context of its application in the textile industry, research will focus on developing dyeing processes that use less water and energy and generate less waste. sustainablebrandplatform.com This could involve the use of new dyeing technologies, such as digital textile printing or foam dyeing, which can significantly reduce the environmental impact of the dyeing process. globalscientificjournal.com

Potential Impact:

The development of sustainable synthesis and application methodologies for this compound will be crucial for its long-term viability. By reducing its environmental footprint, it will be possible to ensure that this valuable compound can continue to be used in a way that is compatible with the principles of green chemistry.

Computational Design of Next-Generation this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with tailored properties. acs.orgresearchgate.net For this compound, these approaches will be instrumental in the development of next-generation analogues with enhanced performance characteristics.

Research Focus:

Predicting Spectroscopic and Chemical Properties: Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to predict the spectroscopic properties (e.g., absorption and emission wavelengths) and chemical reactivity of this compound and its analogues. acs.org This allows for the in silico screening of large numbers of virtual compounds, enabling researchers to identify the most promising candidates for synthesis and experimental evaluation.

Designing Dyes with Improved Functionality: Computational methods can be used to design new this compound analogues with specific functionalities. nih.gov For example, it may be possible to design dyes with improved photostability, higher quantum yields, or specific binding affinities for particular targets. This could involve modifying the core anthraquinone structure or introducing new functional groups. nih.gov

Understanding Dye-Molecule Interactions: Molecular dynamics simulations can provide insights into the interactions between this compound and other molecules, such as proteins or DNA. pnas.org This information is crucial for the development of new biomedical applications, such as targeted therapies or diagnostic probes.

Potential Impact:

The computational design of next-generation this compound analogues has the potential to lead to the development of new materials and technologies with unprecedented capabilities. By combining the power of computational chemistry with experimental validation, it will be possible to accelerate the discovery and development of new dyes with a wide range of applications.

Q & A

Q. What methodologies assess the long-term environmental persistence of this compound in soil systems?

  • Methodological Answer : Conduct OECD 307 soil degradation studies under aerobic and anaerobic conditions. Extract metabolites with accelerated solvent extraction (ASE) and identify via QTOF-MS. Compare half-lives with regulatory thresholds (e.g., EU REACH PBT/vPvB criteria) to classify persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.